Uzarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Neuromuscular Junction Research:

Uzarin acts as a competitive antagonist at the neuromuscular junction, preventing acetylcholine, a crucial neurotransmitter, from binding to its receptors on muscle cells. This results in muscle paralysis. Due to this specific action, researchers utilize Uzarin to study the mechanisms of neuromuscular transmission and the physiology of muscle contraction.

Pharmacological Research:

The complex composition of Uzarin, containing various alkaloids with diverse pharmacological properties, makes it a valuable tool for drug discovery and development. Researchers utilize purified components of Uzarin or its derivatives to investigate potential therapeutic applications in areas like pain management and muscle relaxants.

Neuroscience Research:

Uzarin's ability to block neuromuscular transmission allows researchers to study the role of the nervous system in various physiological processes. By temporarily paralyzing muscles, scientists can isolate neural contributions to specific functions like respiration or movement, aiding in understanding the complex interplay between the nervous system and other bodily systems.

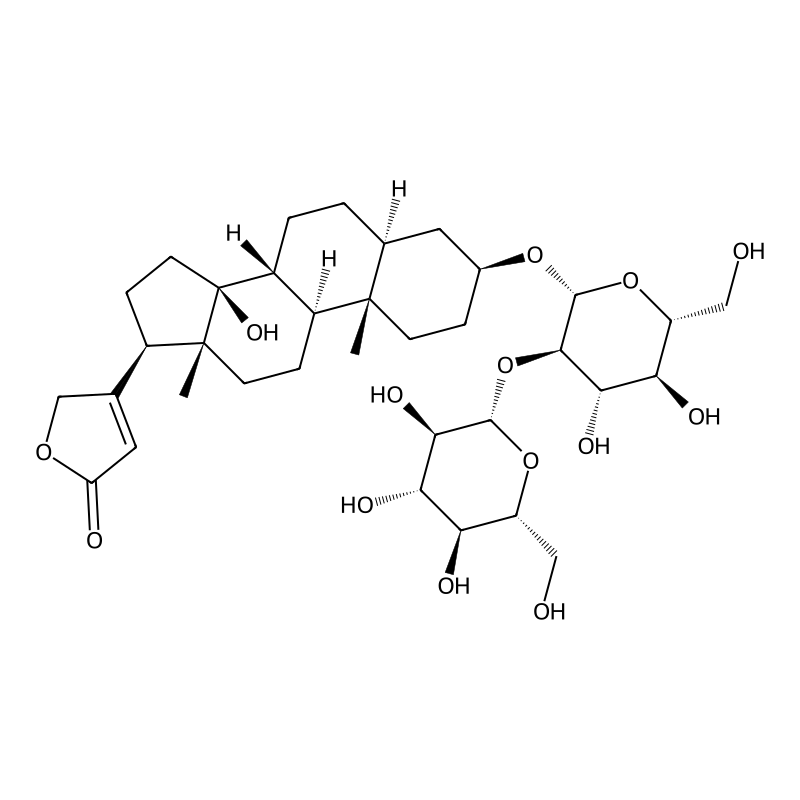

Uzarin is a steroid glycoside, specifically identified as Uzarigenin 3-β-sophoroside. It is derived from the plant Calotropis procera, which is known for its various medicinal properties. Uzarin's chemical structure includes a steroid backbone with a sugar moiety, contributing to its biological activity and potential therapeutic applications. The compound has been studied for its effects on various biological systems and is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological targets .

- Hydrolysis: Uzarin can be hydrolyzed to release Uzarigenin and glucose, which can further participate in various biochemical pathways.

- Oxidation: The hydroxyl groups present in uzarin can undergo oxidation, leading to the formation of ketones or aldehydes.

- Reduction: Reduction reactions can modify the carbonyl groups, affecting the compound's solubility and reactivity.

These reactions are essential for understanding uzarin's stability and reactivity under different conditions .

Uzarin exhibits a range of biological activities that have been the focus of several studies:

- Cardiovascular Effects: Research indicates that uzarin influences blood electrolytes and cardiac enzyme levels, suggesting potential cardiovascular benefits .

- Non-cytotoxicity: Unlike some other glycosides, uzarin does not inhibit cell proliferation or induce apoptosis in various cell lines, making it a candidate for safer therapeutic applications .

- Antimicrobial Activity: Preliminary studies suggest that uzarin may possess antimicrobial properties, although further research is needed to elucidate these effects fully.

The biological profile of uzarin highlights its potential as a therapeutic agent while also necessitating caution due to its complex interactions within biological systems .

The synthesis of uzarin can be achieved through various methods:

- Natural Extraction: Uzarin is primarily isolated from Calotropis procera through solvent extraction methods followed by purification techniques such as chromatography.

- Semisynthesis: Recent studies have reported semisynthetic routes to uzarigenin and allo-uzarigenin, which involve fewer steps and provide better yields compared to traditional methods .

- Chemical Synthesis: Total synthesis strategies have been explored but are often complex due to the intricate structure of steroid glycosides.

These methods reflect ongoing efforts to optimize the production of uzarin for research and potential therapeutic use .

Uzarin has several promising applications:

- Pharmaceutical Development: Due to its biological activity, uzarin is being investigated for use in developing cardiovascular drugs and other therapeutic agents.

- Research Tool: Uzarin serves as a valuable compound in pharmacological studies aimed at understanding glycoside mechanisms and effects on human health.

- Traditional Medicine: In regions where Calotropis procera is prevalent, uzarin may be used in traditional remedies for various ailments.

These applications underscore uzarin's relevance in both modern medicine and traditional practices .

Studies on uzarin's interactions reveal important insights:

- Electrolyte Regulation: Uzarin has been shown to affect serum electrolyte levels significantly, indicating potential use in managing electrolyte imbalances .

- Enzyme Modulation: The compound influences cardiac-related enzymes, which could have implications for heart health and disease management.

Understanding these interactions is crucial for assessing uzarin's safety and efficacy as a therapeutic agent .

Several compounds share structural or functional similarities with uzarin. Here are notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Uzarigenin | Cardenolide | Parent compound of uzarin; more potent bioactivity. |

| Digitoxin | Cardiac Glycoside | Used in heart failure treatment; higher toxicity profile. |

| Oleandrin | Cardenolide | Known for cytotoxic properties; used in cancer research. |

| Strophanthidin | Cardiac Glycoside | Used historically for heart conditions; similar mode of action. |

Uzarin stands out due to its non-cytotoxic nature while still exhibiting significant biological activity, making it a unique candidate among steroid glycosides .

Molecular Formula and Physical Properties

Uzarin is a naturally occurring cardiac glycoside with the molecular formula C₃₅H₅₄O₁₄ and a molecular weight of 698.79 grams per mole [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 20231-81-6 [1] [3] [4]. The elemental composition consists of carbon at 60.16%, hydrogen at 7.79%, and oxygen at 32.05% [2] [3].

The physical properties of uzarin demonstrate notable polymorphism, exhibiting two distinct crystalline forms with different melting points. The compound crystallizes as prisms from pyridine and water solutions, displaying a melting point range of 266-270°C [3] [21]. Alternatively, when crystallized from methanol and ether solutions, uzarin forms stout needles with a lower melting point of 206-208°C [3] [21].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₅H₅₄O₁₄ | [1] [2] [3] |

| Molecular Weight | 698.79 g/mol | [1] [2] [3] |

| Carbon Percentage | 60.16% | [2] [3] |

| Hydrogen Percentage | 7.79% | [2] [3] |

| Oxygen Percentage | 32.05% | [2] [3] |

| Melting Point (Prisms) | 266-270°C | [3] [21] |

| Melting Point (Needles) | 206-208°C | [3] [21] |

The optical activity of uzarin varies significantly depending on the solvent system employed [3] [21]. In pyridine solution, the compound exhibits an optical rotation of -27° at 20°C with a concentration of 1.075 grams per 100 milliliters [3] [21]. In methanol solution, the optical rotation is considerably reduced to -1.4° at 19°C with a concentration of 0.85 grams per 100 milliliters [3] [21].

Solubility characteristics reveal uzarin's preference for polar protic solvents [3]. The compound demonstrates good solubility in pyridine and hot methyl Cellosolve [3]. Water solubility is limited, with uzarin being only sparingly soluble in aqueous media [3]. The compound exhibits practical insolubility in common organic solvents including diethyl ether, chloroform, and acetone [3] [4].

Stereochemistry and Configuration

Uzarin possesses a complex stereochemical framework typical of cardiac glycosides, featuring multiple chiral centers within its steroid backbone and glycoside moiety [1] [9]. The compound is systematically named as (3β,5α)-3-[(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-14-hydroxycard-20(22)-enolide [1] [3].

The steroid nucleus of uzarin adopts a 5α-configuration, establishing the characteristic trans-diaxial relationship between rings A and B [9] [13]. The hydroxyl group at position C-14 maintains a β-orientation, which is essential for the biological activity of cardiac glycosides [5] [9]. At position C-17, the butenolide lactone ring extends in the β-configuration [9].

| Stereochemical Feature | Configuration | Significance |

|---|---|---|

| A/B Ring Junction | trans (5α) | Unusual configuration |

| Configuration at C-3 | β (equatorial) | Sugar attachment site |

| Configuration at C-5 | α | Determines ring junction |

| Configuration at C-14 | β (hydroxyl) | Essential for activity |

| Configuration at C-17 | β (butenolide) | Lactone orientation |

The glycosidic portion consists of a sophoroside unit, specifically β-D-glucopyranosyl-(1→2)-β-D-glucopyranose, attached to the steroid nucleus at the C-3 position through a β-glycosidic linkage [1] [3]. This disaccharide moiety significantly influences the compound's physicochemical properties and biological activity [30].

The three-dimensional molecular structure can be represented by the Simplified Molecular Input Line Entry System string: O1CC(=CC1=O)[C@@H]2[C@@]3(C@@(CC2)O)C [1] [4].

A/B-trans Configuration Anomaly

The most distinctive structural feature of uzarin is its unusual A/B-trans ring junction, which represents a significant departure from the conventional cis-configuration observed in most cardiac glycosides [3] [9] [13]. This trans-configuration places uzarin within the 5α-cardenolide family, distinguishing it from the more common 5β-cardenolides such as digitoxin and digoxin [5] [9].

Historical research by Fieser and Fieser established that uzarin, unlike all other known cardiac glycosides at the time, possesses this characteristic A/B-trans configuration [3]. This structural anomaly was definitively confirmed through comprehensive stereochemical analysis and comparison with related cardenolides [3].

The trans-configuration results from the α-orientation of the hydrogen atom at C-5, which creates a rigid steroid framework with distinct conformational properties [9] [13]. This configuration significantly affects the overall molecular geometry and influences the compound's interaction with biological targets [13].

Comparative studies have demonstrated that the A/B-trans configuration substantially reduces the binding affinity of uzarin to mammalian sodium-potassium adenosine triphosphatase compared to its cis-configured counterparts [13]. The reduced water solubility of uzarigenin compared to digitoxigenin has been attributed to the influence of the A/B ring junction configuration on basic physicochemical properties [13].

Most cardiac glycosides derived from the Asclepiadaceae family, including those from milkweed species, feature this trans-bent junction configuration, while cardenolides from other genera typically exhibit the A/B-cis configuration [13]. This structural distinction has important implications for the biological activity and pharmaceutical applications of these compounds [13].

Structure-Activity Relationship

The structure-activity relationship of uzarin demonstrates the critical importance of specific molecular features for biological activity [7] [27]. The compound's activity is fundamentally dependent on the presence of the 17β-α,β-unsaturated butenolide lactone ring, which serves as the primary pharmacophore for cardiac glycoside activity [28].

Research has established that the sugar moiety plays a crucial role in determining binding selectivity and affinity [27]. The sophoroside unit attached at C-3 significantly enhances the compound's binding characteristics compared to the aglycone uzarigenin alone [7] [27]. Studies indicate a decrease in biological activity from uzarigenin to the bis-glucoside uzarin, although this reduction is accompanied by improved selectivity profiles [7].

The 14β-hydroxyl group represents another essential structural element for cardiotonic activity [5] [9]. This hydroxyl group facilitates the formation of critical hydrogen bonds with target proteins and contributes to the overall binding affinity [27]. The cis-fusion of the C/D rings, resulting from the 14β-hydroxyl group, is characteristic of active cardiac glycosides [9].

The A/B-trans configuration of uzarin creates unique structure-activity relationships compared to conventional cardiac glycosides [13]. While this configuration reduces binding affinity to mammalian sodium-potassium adenosine triphosphatase, it may confer selective advantages in specific biological contexts [13]. The trans-configuration affects the overall molecular conformation and influences the presentation of key functional groups to biological targets [13].

The butenolide lactone ring at position 17 can be categorized as an unsaturated butyrolactone, distinguishing it from α-pyrone-containing cardiac glycosides [28]. This structural feature is essential for maintaining the compound's biological activity and cannot be significantly modified without loss of function [28].

Spectroscopic Characterization

Ultraviolet spectroscopy reveals uzarin's characteristic absorption profile with a maximum at 217 nanometers and a logarithmic extinction coefficient of 4.23 [3]. This absorption band is attributed to the α,β-unsaturated lactone chromophore present in the butenolide ring system [3].

The optical rotation measurements provide valuable insights into the compound's stereochemical configuration [3] [21]. The significant difference in optical rotation values between pyridine and methanol solutions reflects the influence of solvent polarity and hydrogen bonding on the compound's conformational preferences [3] [21]. The negative optical rotation in both solvents confirms the absolute configuration of the steroid nucleus [3] [21].

Nuclear magnetic resonance spectroscopy has been instrumental in elucidating uzarin's complete structural framework [6]. High-performance liquid chromatography coupled with mass spectrometry has been employed for analytical characterization and quality control applications [6]. The mass spectrometric fragmentation pattern provides definitive identification through molecular ion peaks and characteristic fragment ions [6].

Infrared spectroscopy has been utilized as an alternative analytical technique for uzarin quantification and characterization [6]. Mid-infrared spectroscopy in combination with partial least squares regression models has demonstrated excellent correlation coefficients for quantitative analysis [6]. The infrared spectrum reveals characteristic absorption bands corresponding to hydroxyl stretching, carbonyl stretching of the lactone ring, and various skeletal vibrations [6].

The InChI key RIPMDUQTRRLJTE-QHYHXNCWSA-N provides a unique identifier for database searches and computational applications [1] [8]. The standardized International Chemical Identifier facilitates unambiguous identification of uzarin in chemical databases and literature searches [1] [8].

Xysmalobium undulatum, belonging to the Apocynaceae family, stands as the primary and most significant botanical source of uzarin [1] [2]. This robust geophytic herb, commonly known as uzara or wave-leaved xysmalobium, represents the principal commercial source for uzarin extraction worldwide [1] [3]. The plant contains mainly cardenolide glycosides, with uzarin and xysmalorin identified as the two main glycosides present in the species [1] [4].

The phytochemistry of Xysmalobium undulatum has been comprehensively investigated, revealing at least eighteen compounds that have been isolated and characterized from the plant [1]. Uzarin constitutes the major cardenolide glycoside in the root system, which serves as the primary harvested portion for medicinal and commercial applications [1] [5]. The root drug consists of dried underground parts from two to three-year-old plants, which contain the highest concentrations of active cardenolides [3] [6].

Research has demonstrated that uzarin is present as uzarigenin three-beta-sophoroside, representing the complete structural elucidation of this primary bioactive compound [4]. The isolation and characterization of uzarin from Xysmalobium undulatum roots has been achieved through advanced chromatographic techniques, confirming its identity as the predominant therapeutic constituent [4] [5].

Geographical Distribution of Source Plants

Xysmalobium undulatum exhibits an extensive geographical distribution across the eastern and southern regions of Africa [7] [8] [9]. The species is widely distributed in mainly the eastern parts of southern Africa, with confirmed presence in all provinces of South Africa, including Eastern Cape, Free State, Gauteng, KwaZulu-Natal, Limpopo, Mpumalanga, Northern Cape, and Western Cape [7] [10].

The geographical range extends beyond South Africa to include Namibia, Botswana, Lesotho, Eswatini (formerly Swaziland), Zimbabwe, Zambia, and Angola [11] [8] [9]. The distribution further encompasses tropical Africa, extending northward to Kenya, Tanzania, Uganda, and Ethiopia [11] [12] [9]. This broad distribution pattern indicates the species' remarkable adaptability to diverse climatic and ecological conditions across the African continent.

The altitudinal distribution of Xysmalobium undulatum ranges from eighty-four meters to two thousand meters above sea level [7] [13]. This extensive altitudinal range demonstrates the species' tolerance to varying environmental conditions, from coastal lowlands to highland plateaus. The plant thrives in areas with higher rainfall patterns, typically occurring in regions receiving annual precipitation between six hundred to two thousand five hundred millimeters [7] [13].

Despite extensive harvesting for medicinal use throughout South Africa, Xysmalobium undulatum maintains a conservation status of Least Concern according to the latest assessments [7] [13]. This stable conservation status reflects the species' widespread distribution and robust population dynamics across its natural range.

Ecological Factors Affecting Uzarin Biosynthesis

Multiple environmental variables significantly influence uzarin biosynthesis in Xysmalobium undulatum populations [14] [15]. The accumulation of secondary metabolites, including uzarin, demonstrates high dependence on ecological factors such as temperature, precipitation, soil composition, and habitat characteristics [14] [15].

Temperature and Climate Factors

Temperature regimes play a crucial role in uzarin biosynthesis, with moderate temperatures between twelve to twenty-five degrees Celsius providing optimal conditions for cardenolide production [14] [16]. The plant demonstrates adaptation to seasonal temperature variations, with peak metabolite synthesis occurring during the growing season from spring through early summer [7] [17]. Temperature seasonality affects the regulation of phenolic and cardenolide derivatives, influencing both quantitative and qualitative aspects of uzarin accumulation [14] [18].

Precipitation and Water Availability

Precipitation patterns represent a critical determinant of uzarin content in plant populations [15] [5]. Higher rainfall correlates positively with increased uzarin concentrations, with plants from areas receiving greater annual precipitation showing significantly higher metabolite levels [5] [13]. The species typically occurs in areas with annual precipitation ranging from six hundred to two thousand five hundred millimeters, with optimal uzarin production observed in regions receiving over one thousand millimeters annually [7] [13].

Water availability during the growing season particularly influences secondary metabolite accumulation [15] [17]. Plants growing in seasonally wet areas, including vleis and streambank environments, demonstrate enhanced uzarin production compared to those in permanently dry habitats [19] [17] [20].

Soil and Substrate Conditions

Soil composition significantly affects uzarin biosynthesis, with the species demonstrating adaptability to various soil types while showing preferences for specific conditions [13]. Xysmalobium undulatum successfully grows in sandy loam, clay, black turf, and marshy soils, with each substrate type influencing metabolite concentrations differently [13]. Well-drained soils that retain adequate moisture during the growing season provide optimal conditions for uzarin accumulation [21] [13].

The species has been associated with diverse geological formations, including limestone, dolomite, and granite substrates, each contributing distinct mineral compositions that may influence secondary metabolite biosynthesis [13]. Soil fertility and nutrient availability represent additional factors affecting cardenolide production, with moderate fertility levels supporting optimal metabolite synthesis [15].

Habitat and Microenvironmental Factors

Habitat characteristics substantially influence uzarin biosynthesis patterns [15] [19]. The species primarily occurs in moist grassland environments, vleis, and seasonal wetlands, where consistent moisture availability supports enhanced metabolite production [7] [19] [20]. Plants growing in open grassland situations with adequate sunlight exposure demonstrate higher uzarin concentrations compared to those in shaded environments [13].

Microenvironmental factors, including light intensity, humidity levels, and air circulation, contribute to secondary metabolite regulation [14]. The species shows particular adaptation to grassland biome conditions, where natural fire cycles and grazing patterns create optimal growing conditions for enhanced cardenolide synthesis [7] [13].

Comparative Analysis of Uzarin Content Across Plant Populations

Comprehensive analysis of uzarin content across Xysmalobium undulatum populations reveals significant quantitative variations related to geographical and environmental factors [5] [22]. Research examining forty-seven uzara samples collected from eight distinct localities in South Africa demonstrated uzarin levels ranging from 17.8 to 139.9 milligrams per gram of dry weight [5].

Regional Variation Patterns

The highest uzarin concentrations occur in populations from eastern provinces with higher rainfall patterns, where levels consistently exceed one hundred milligrams per gram dry weight [5]. Central grassland regions show intermediate uzarin content, typically ranging from fifty to ninety-nine milligrams per gram, while western and northern margin populations demonstrate the lowest concentrations [5]. This geographical gradient correlates strongly with precipitation patterns and habitat moisture availability.

Population-Level Differences

Individual population analysis reveals substantial within-species variation in uzarin content [5] [22]. The chromatographic patterns show qualitative similarities among plants collected from different locations, indicating consistent compound profiles despite quantitative differences [5] [22]. However, the magnitude of variation necessitates standardization considerations for commercial uzara formulations [22] [23].

Environmental Correlation Analysis

Statistical analysis demonstrates significant correlations between uzarin content and environmental variables [5]. Populations from higher rainfall areas consistently show elevated uzarin concentrations, supporting the hypothesis that water availability represents a primary determinant of cardenolide biosynthesis [5] [13]. Altitude effects show optimal uzarin production at mid-elevation sites between eight hundred to fifteen hundred meters above sea level.

Quality Control Implications

The substantial variation in uzarin content across populations highlights the critical importance of source selection for commercial applications [5] [22]. High Performance Thin Layer Chromatography and Liquid Chromatography coupled to Mass Spectrometry analyses confirm that both techniques provide adequate tools for developing quality control procedures [5]. Mid-infrared spectroscopy combined with chemometric analysis offers a rapid alternative method for uzarin quantification with good coefficient of determination values [5].